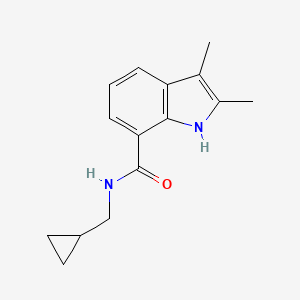
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide, commonly known as CR845, is a synthetic opioid receptor agonist. It was developed by Cara Therapeutics for the treatment of acute and chronic pain, pruritus, and other disorders. CR845 is a non-addictive and non-narcotic drug that has shown promising results in preclinical and clinical studies.
Mecanismo De Acción
CR845 acts as a selective agonist of the kappa opioid receptor (KOR), which is known to play a key role in pain and itch modulation. By activating KOR, CR845 produces analgesic and anti-pruritic effects without causing the adverse effects associated with traditional opioid drugs, such as respiratory depression, sedation, and addiction.
Biochemical and Physiological Effects:
CR845 exerts its effects on the central and peripheral nervous systems by modulating the activity of KOR. It reduces the release of neurotransmitters involved in pain and itch signaling, such as substance P and histamine, and activates the descending pain control pathway. CR845 also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CR845 has several advantages over traditional opioid drugs in laboratory experiments. It is non-addictive, non-narcotic, and does not cause respiratory depression or sedation. It also has a low potential for abuse and dependence, making it a safer alternative for pain management. However, CR845 has some limitations, such as its short half-life and poor bioavailability, which may affect its efficacy and dosing regimens.
Direcciones Futuras
There are several future directions for the research and development of CR845. These include:
1. Investigating the potential of CR845 in other pain and itch conditions, such as neuropathic pain, cancer pain, and prurigo nodularis.
2. Developing new formulations and delivery methods to improve the bioavailability and pharmacokinetics of CR845.
3. Exploring the use of CR845 in combination with other pain medications or therapies to enhance its efficacy and reduce adverse effects.
4. Studying the long-term safety and tolerability of CR845 in clinical trials.
5. Investigating the molecular and cellular mechanisms underlying the analgesic and anti-pruritic effects of CR845.
Conclusion:
CR845 is a promising drug candidate for the treatment of acute and chronic pain, pruritus, and other disorders. It has shown efficacy in preclinical and clinical studies and has several advantages over traditional opioid drugs. Further research is needed to explore its full potential and to optimize its therapeutic benefits.
Métodos De Síntesis
CR845 is synthesized by a multistep process that involves the reaction of 2,3-dimethylindole with cyclopropylmethylamine, followed by the addition of carboxylic acid and coupling agents. The final product is purified by crystallization and recrystallization.
Aplicaciones Científicas De Investigación
CR845 has been extensively studied for its potential therapeutic applications in various disorders. It has demonstrated efficacy in preclinical models of acute and chronic pain, inflammatory pain, neuropathic pain, and pruritus. In clinical trials, CR845 has shown promising results in reducing postoperative pain, chronic kidney disease-associated pruritus, and osteoarthritis pain.
Propiedades
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-9-10(2)17-14-12(9)4-3-5-13(14)15(18)16-8-11-6-7-11/h3-5,11,17H,6-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVZPCCMJRRIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dimethyl-1H-indole-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)


![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)


![(2,4-Dichlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540052.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)

![N-(1-adamantyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7540081.png)
